1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9BrF3NO3. This compound is characterized by the presence of a bromopropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene typically involves the following steps:
Nitration: The addition of a nitro group to the benzene ring.
Trifluoromethoxylation: The attachment of a trifluoromethoxy group to the benzene ring.
These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and palladium catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
1-(3-Bromopropyl)-4-nitro-3-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks the nitro and trifluoromethoxy groups, making it less versatile in certain chemical reactions.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H9BrF3NO3 |
---|---|
Molecular Weight |
328.08 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-nitro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-8(15(16)17)9(6-7)18-10(12,13)14/h3-4,6H,1-2,5H2 |
InChI Key |
BRWILOAUPYWYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCBr)OC(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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